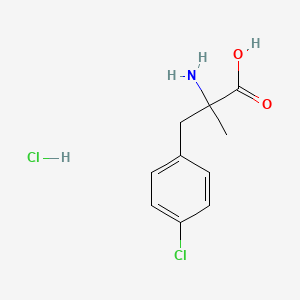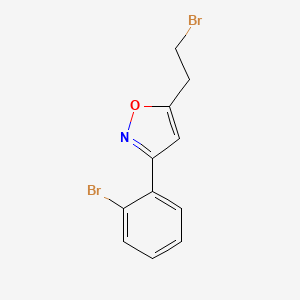
5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
Overview
Description
“5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other is oxygen . The compound also has bromine atoms attached to the ethyl and phenyl groups .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole” would depend on the conditions and the reactants present . Bromine atoms are often involved in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole” would depend on its molecular structure . Properties could include melting point, boiling point, solubility, and reactivity .
Scientific Research Applications
Brominated Flame Retardants
5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole and its related compounds have been studied extensively in the context of brominated flame retardants (BFRs). A study explored the presence of various emerging BFRs, including similar brominated compounds, in human samples. The findings highlighted the ubiquity of non-PBDE BFRs in humans and stressed the importance of understanding their sources, exposure routes, and potential health impacts (Zhou et al., 2014).
Environmental and Food Safety
Research has also delved into the detection of brominated compounds in environmental samples and their implications for human health. A study focusing on the presence of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EHTBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) in Chinese food indicated that these compounds are frequently found in the environment. Their presence in food and the resulting dietary exposure were assessed, highlighting the need for further research due to potential health implications (Niu et al., 2021).
Household Exposure
The study of BFRs in house dust in Germany quantified various BFRs, including some related to 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole. It assessed exposure, especially in toddlers, and found that newer BFRs are being used, with implications for exposure and potential health effects (Fromme et al., 2014).
Flame Retardant Metabolites in Humans
Another study examined metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in the urine of mothers and toddlers, revealing that both groups are broadly exposed to these compounds. The study found higher levels of certain flame retardant metabolites in children compared to their mothers, suggesting higher exposure in children possibly due to hand-mouth behavior and greater dust exposure (Butt et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-(2-bromoethyl)-3-(2-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c12-6-5-8-7-11(14-15-8)9-3-1-2-4-10(9)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCZTOUMVRRGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
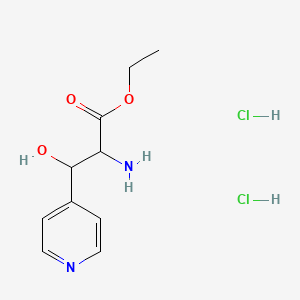
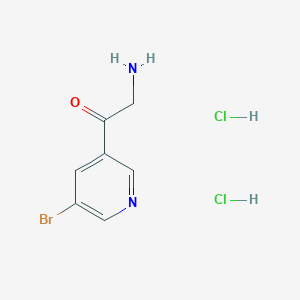
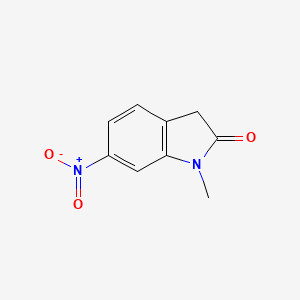

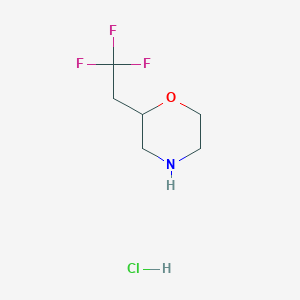
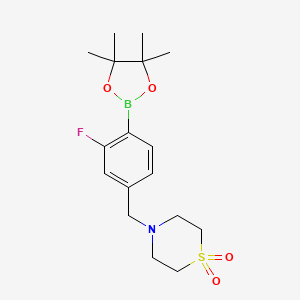
![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)
![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)
![[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol](/img/structure/B1383699.png)
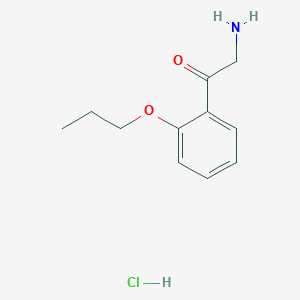
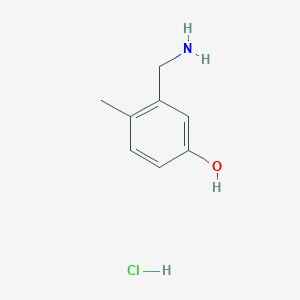
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)
